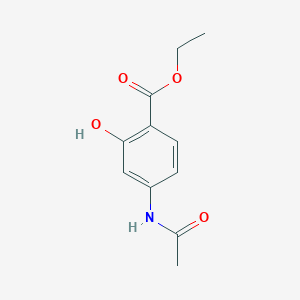
Ethyl 4-acetamidosalicylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-acetamidosalicylate is an organic compound that belongs to the class of esters It is derived from salicylic acid, where the hydroxyl group is esterified with ethanol, and an acetamido group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 4-acetamidosalicylate can be synthesized through the esterification of 4-acetamidosalicylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent and high yield of the desired ester.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the ester group may be converted into a carboxylic acid group.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products:
Oxidation: 4-acetamidosalicylic acid.
Reduction: Ethyl 4-acetamido-2-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a prodrug, where it can be metabolized into active pharmaceutical agents.
Industry: It is used in the production of various chemical products, including dyes and polymers.
Mecanismo De Acción
The mechanism of action of ethyl 4-acetamidosalicylate involves its hydrolysis in the body to release 4-acetamidosalicylic acid and ethanol. The 4-acetamidosalicylic acid can then exert its effects by inhibiting enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response. This inhibition reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
4-acetamidosalicylic acid: This compound is similar in structure but lacks the ethyl ester group.
Methyl 4-acetamidosalicylate: Similar to this compound but with a methyl ester group instead of an ethyl group.
Salicylic acid derivatives: Various derivatives of salicylic acid with different substituents on the benzene ring.
Uniqueness: this compound is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. The presence of the ethyl ester group can also affect its pharmacokinetic properties, such as absorption and metabolism in the body.
Propiedades
Número CAS |
22776-13-2 |
|---|---|
Fórmula molecular |
C11H13NO4 |
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
ethyl 4-acetamido-2-hydroxybenzoate |
InChI |
InChI=1S/C11H13NO4/c1-3-16-11(15)9-5-4-8(6-10(9)14)12-7(2)13/h4-6,14H,3H2,1-2H3,(H,12,13) |
Clave InChI |
HHELDUHJNXALMI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=C(C=C1)NC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















